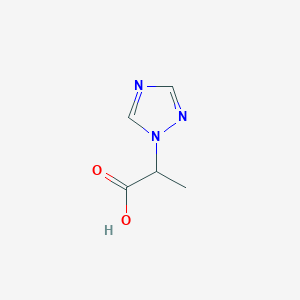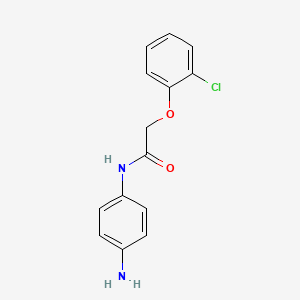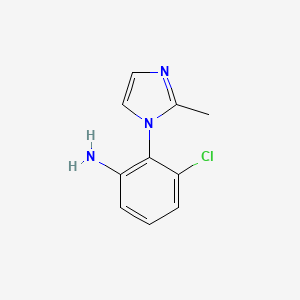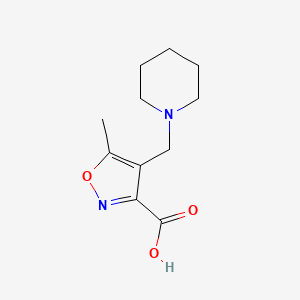
Ácido 5-metil-4-(piperidin-1-ilmetil)isoxazol-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid is a small molecule commonly used in scientific research. It belongs to the class of isoxazole compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole compounds, including 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .
Industrial Production Methods
Industrial production of isoxazole compounds often employs microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation at 110°C for 15-20 minutes can efficiently produce isoxazole-linked glycol-conjugates .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by cyclization to form isoxazoles.
Reduction: Reduction of nitro compounds to amines, which can then be cyclized to form isoxazoles.
Substitution: Substitution reactions involving halohydrazones or ketoximes to form trisubstituted pyrazoles or disubstituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide. Reaction conditions often involve moderate temperatures and the use of catalysts such as copper (I) chloride .
Major Products
The major products formed from these reactions are various substituted isoxazoles, which can have different functional groups depending on the starting materials and reaction conditions .
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole compounds are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole moiety.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin that also features an isoxazole ring.
Parecoxib: A COX2 inhibitor with an isoxazole core.
Leflunomide: An immunosuppressant agent containing an isoxazole moiety.
Uniqueness
5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperidin-1-ylmethyl group differentiates it from other isoxazole compounds and contributes to its unique interactions with biological targets .
Propiedades
IUPAC Name |
5-methyl-4-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8-9(10(11(14)15)12-16-8)7-13-5-3-2-4-6-13/h2-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTCTEVMLMPUQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
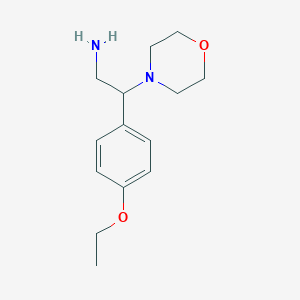
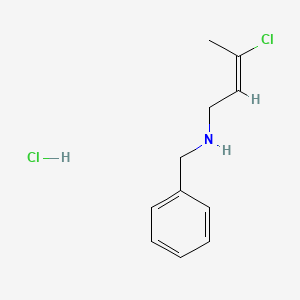
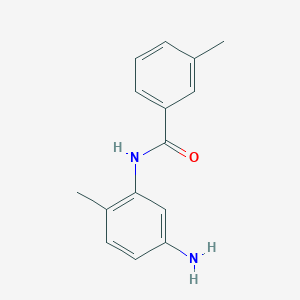

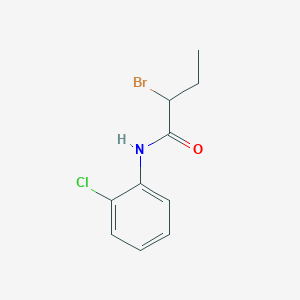
![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)
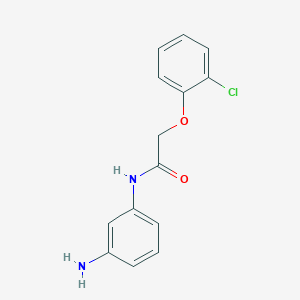
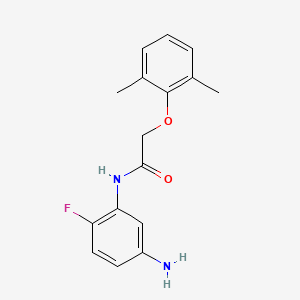
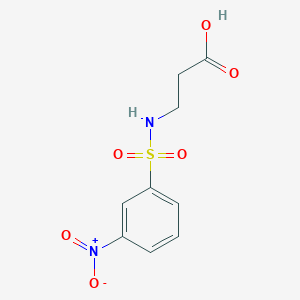

![[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1317910.png)
